Cas no 111296-91-4 (5,12-Dihydroindolo[3,2-a]carbazole)
![5,12-Dihydroindolo[3,2-a]carbazole structure](https://ja.kuujia.com/scimg/cas/111296-91-4x500.png)
5,12-Dihydroindolo[3,2-a]carbazole 化学的及び物理的性質
名前と識別子
-
- 5,12-Dihydroindolo[3,2-a]carbazole
- 5H,12H-Indolo[3,2-a]carbazole
- Indolo[3,2-a]carbazole,5,12-dihydro-
- 5,12-Dihydroindolo[3,2-c]carbazole
- 5,12-Dihydro-indolo[3,2-a]carbazol
- 5,12-dihydro-indolo[3,2-a]carbazole
- 7,12-dihydropyrido< 3,2-b,5,4-b'> diindole
- AC1NFSZ0
- AK109727
- CHEBI:183078
- CHEMBL53230
- DNC012319
- indolo[3,2-a]carbazole
- Indolo< 2,3-a> carbazol
- indolo< 3,2-a> carbazole
- SureCN224017
- 7,12-Dihydroindolo[3,2-c]carbazole
-
- MDL: MFCD22200776
- インチ: InChI=1S/C18H12N2/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)20-14)13-6-2-4-8-15(13)19-16/h1-10,19-20H
- InChIKey: QQWXDAWSMPLECU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(C4=C(C=C3)NC5=CC=CC=C54)N2
計算された属性
- せいみつぶんしりょう: 256.10016
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 299-300 ºC
- ようかいど: Insuluble (1.6E-5 g/L) (25 ºC),
- PSA: 31.58
5,12-Dihydroindolo[3,2-a]carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB547953-250 mg |
5,12-Dihydroindolo[3,2-a]carbazole; . |
111296-91-4 | 250MG |
€80.40 | 2023-07-10 | ||
Chemenu | CM147777-5g |
5,12-dihydroindolo[3,2-a]carbazole |
111296-91-4 | 95% | 5g |
$*** | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58920-1g |
5,12-dihydroindolo[3,2-c]carbazole |
111296-91-4 | 97% | 1g |
¥177.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226592-1g |
5,12-Dihydroindolo[3,2-a]carbazole |
111296-91-4 | 97% | 1g |
¥233.00 | 2024-08-09 | |
abcr | AB547953-250mg |
5,12-Dihydroindolo[3,2-a]carbazole; . |
111296-91-4 | 250mg |
€81.90 | 2025-02-18 | ||
abcr | AB547953-25g |
5,12-Dihydroindolo[3,2-a]carbazole; . |
111296-91-4 | 25g |
€785.20 | 2025-02-18 | ||
A2B Chem LLC | AE18801-1g |
5,12-Dihydroindolo[3,2-a]carbazole |
111296-91-4 | 97% | 1g |
$25.00 | 2024-04-20 | |
A2B Chem LLC | AE18801-25g |
5,12-Dihydroindolo[3,2-a]carbazole |
111296-91-4 | 97% | 25g |
$371.00 | 2024-04-20 | |
Aaron | AR008ZZX-1g |
5H,12H-Indolo[3,2-a]carbazole |
111296-91-4 | 97% | 1g |
$19.00 | 2025-02-10 | |
A2B Chem LLC | AE18801-5g |
5,12-Dihydroindolo[3,2-a]carbazole |
111296-91-4 | 97% | 5g |
$104.00 | 2024-04-20 |
5,12-Dihydroindolo[3,2-a]carbazole 関連文献
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Hui Jiang,Shengli Zhu,Zhenduo Cui,Zhaoyang Li,Yanqin Liang,Jiamin Zhu,Peng Hu,Hao-Li Zhang,Wenping Hu Chem. Soc. Rev. 2022 51 3071
-
Sung Joon Yoon,Ho Jung Lee,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2020 8 7485
-
Ji Seon Jang,Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2019 7 12695
-
Peng Hu,Jun Ye,Hui Jiang J. Mater. Chem. C 2019 7 5858
-
Ling Yu,Chuluo Yang J. Mater. Chem. C 2021 9 17265
-
Debasish Barman,Kavita Narang,Rajdikhsit Gogoi,Debika Barman,Parameswar Krishnan Iyer J. Mater. Chem. C 2022 10 8536
-
Ji Gwang Yu,Si Hyun Han,Ha Lim Lee,Wan Pyo Hong,Jun Yeob Lee J. Mater. Chem. C 2019 7 2919
-
Ha Lim Lee,Kyung Hyung Lee,Jun Yeob Lee,Ho Jung Lee J. Mater. Chem. C 2021 9 7328
-
George E. Chambers,A. Emre Sayan,Richard C. D. Brown Nat. Prod. Rep. 2021 38 1794
-
Ji Han Kim,Kyung Hyung Lee,Jun Yeob Lee J. Mater. Chem. C 2020 8 5265
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5,12-Dihydroindolo[3,2-a]carbazoleに関する追加情報
Introduction to 5,12-Dihydroindolo[3,2-a]carbazole (CAS No. 111296-91-4)
5,12-Dihydroindolo[3,2-a]carbazole, identified by its CAS number 111296-91-4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The indolo[3,2-a]carbazole scaffold is a privileged structure in medicinal chemistry, known for its biological activity and versatility in forming complex pharmacophores.
The compound belongs to the broader category of polycyclic aromatic hydrocarbons (PAHs) derivatives, though its modified structure imparts distinct chemical and biological characteristics. The presence of two hydroxyl groups at the 5 and 12 positions enhances its reactivity and interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The 5,12-Dihydroindolo[3,2-a]carbazole structure has been extensively studied for its potential in modulating various biological pathways, particularly those involved in cancer and inflammatory diseases.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 5,12-Dihydroindolo[3,2-a]carbazole derivatives, facilitating their exploration in preclinical and clinical studies. Researchers have leveraged modern techniques such as palladium-catalyzed cross-coupling reactions and biocatalytic methods to optimize the synthesis of this compound. These innovations have not only improved yield but also reduced the environmental impact of production processes.
In the realm of medicinal chemistry, 5,12-Dihydroindolo[3,2-a]carbazole has been investigated for its potential as an anti-cancer agent. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. For instance, research has shown that certain analogs can induce apoptosis in malignant cells while sparing healthy tissues. This selective toxicity makes 5,12-Dihydroindolo[3,2-a]carbazole derivatives promising candidates for further development into next-generation chemotherapeutic drugs.
Moreover, the pharmacological profile of 5,12-Dihydroindolo[3,2-a]carbazole has been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies indicate that this compound can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 5,12-Dihydroindolo[3,2-a]carbazole may serve as a lead compound for developing novel anti-inflammatory therapies.
The structural versatility of 5,12-Dihydroindolo[3,2-a]carbazole allows for the creation of a diverse library of derivatives with tailored biological activities. Medicinal chemists have employed structure-activity relationship (SAR) studies to identify key pharmacophoric elements within this scaffold. By modifying substituents at various positions on the molecule, researchers can fine-tune its interactions with biological targets. This approach has led to the discovery of several potent and selective inhibitors with therapeutic potential.
Recent computational studies have further illuminated the mechanistic aspects of 5,12-Dihydroindolo[3,2-a]carbazole action. Molecular docking simulations have been used to predict how this compound binds to its target proteins and enzymes. These simulations provide valuable insights into the binding affinities and mode of action of 5,12-Dihydroindolo[3,2-a]carbazole, guiding the design of more effective derivatives. Additionally, quantum mechanical calculations have helped elucidate the electronic properties of this molecule, which are crucial for understanding its reactivity and interaction with biological systems.
The synthesis and characterization of 5,12-Dihydroindolo[3,2-a]carbazole derivatives have also benefited from advancements in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools enable researchers to determine the precise structure and purity of synthesized compounds with high accuracy. High-resolution NMR spectroscopy has been particularly useful in studying the conformational dynamics of 5,12-Dihydroindolo[3,2-a]carbazole, providing insights into how it interacts with biological targets.
In conclusion,5, 12-Dihydroindolo[3, 2-a] carbazole (CAS No. 111296-91-4) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique properties make it a valuable scaffold for developing novel therapeutic agents targeting cancer and inflammatory diseases. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern drug discovery efforts.
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